molecular formula C19H14N4O2 B2544340 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile CAS No. 305372-80-9

2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile

Cat. No.: B2544340
CAS No.: 305372-80-9
M. Wt: 330.347
InChI Key: SIHXQNHQMMNBOX-UHFFFAOYSA-N
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Description

2-((2-Methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile is a specialized chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound belongs to a class of 3-substituted indole derivatives recognized as prominent scaffolds in the development of pharmacologically active agents . Its core structure integrates a malononitrile group, a functional unit of high significance in drug design due to its ability to enhance binding affinity and improve pharmacokinetic profiles . The malononitrile moiety can act as a hydrogen bond acceptor, facilitating key interactions with biological targets, and is often employed as a bioisostere for carbonyl and other functional groups . The 4-nitrophenyl and 2-methyl-indole subunits further contribute to the molecule's utility, offering a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR) . In a research setting, this compound is primarily valued for its role in multicomponent reactions and Michael addition chemistry, serving as a key intermediate for constructing complex molecular architectures, such as bis(indole) derivatives, under efficient catalytic conditions . Researchers utilize this chemical to develop novel compounds for probing biological mechanisms, with particular interest in areas such as kinase inhibition and receptor modulation, given the established relevance of analogous indole-based structures in these fields . It is an essential tool for chemists working on the synthesis of new chemical entities for high-throughput screening and lead optimization campaigns.

Properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-12-18(16-4-2-3-5-17(16)22-12)19(14(10-20)11-21)13-6-8-15(9-7-13)23(24)25/h2-9,14,19,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHXQNHQMMNBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)[N+](=O)[O-])C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Catalytic Systems and Conditions

CatalystSolventTemperatureTime (h)Yield (%)Source
TiO₂ nanocatalystEthanolRT190
ZnCl₂-Ultrasound1.585–92
Cu(OAc)₂/KH₂PO₄Water60°C672–96
  • TiO₂ nanocatalysis offers a green approach with high efficiency (90% yield) and catalyst reusability (>5 cycles with <20% yield loss) .

  • Ultrasound-assisted ZnCl₂ catalysis accelerates reaction rates due to enhanced mass transfer, achieving yields >85% .

  • Aqueous-phase Cu-catalyzed reactions enable water-compatible synthesis, minimizing environmental impact .

Michael Addition Reactions

The compound participates in Michael addition reactions due to the electrophilic nature of its α,β-unsaturated nitrile system:

  • Reacts with nucleophiles (e.g., amines, thiols) at the β-carbon of the malononitrile group.

  • Example: Reaction with indole derivatives under ZnCl₂ catalysis forms bis(indolyl)methane analogs .

Mechanistic Insight :

  • Activation of the aldehyde component by ZnCl₂.

  • Formation of an iminium intermediate.

  • Nucleophilic attack by indole at the activated carbonyl carbon .

Nitro Group Reduction

The 4-nitrophenyl group undergoes selective reduction to an amine:

  • Catalytic hydrogenation (H₂/Pd-C) converts –NO₂ to –NH₂, forming 2-((2-methyl-1H-indol-3-yl)(4-aminophenyl)methyl)malononitrile .

Cyano Group Reactivity

The malononitrile moiety participates in:

  • Nucleophilic substitution with alcohols or amines, yielding imidate or amidine derivatives.

  • Cycloaddition reactions with azides to form tetrazole rings .

Example :
Reaction with hydrazine forms a pyrazole derivative via cyclocondensation :

Malononitrile+N2H4Pyrazole+2NH3\text{Malononitrile} + \text{N}_2\text{H}_4 \rightarrow \text{Pyrazole} + 2\text{NH}_3

Electrophilic Substitution

The indole C3 position undergoes:

  • Halogenation (e.g., bromination at C5 using NBS).

  • Nitration with HNO₃/H₂SO₄ to introduce –NO₂ groups .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the indole aryl ring:

  • Reaction with arylboronic acids forms biaryl systems .

Oxidation Reactions

The indole moiety is susceptible to oxidation:

  • Peracid-mediated oxidation converts indole to oxindole derivatives.

  • DDQ-induced dehydrogenation forms carbazole analogs under mild conditions.

Biological Interactions

While not a traditional "reaction," the compound interacts with biological targets via:

  • Hydrogen bonding between nitrile groups and enzyme active sites.

  • π-Stacking interactions involving the nitrophenyl and indole rings.

Key Research Findings

  • Catalyst Efficiency : TiO₂ nanocatalysts improve sustainability by enabling ethanol-based synthesis and >90% recovery .

  • Solvent Effects : Polar aprotic solvents (DMF, ethanol) enhance reaction rates compared to non-polar media .

  • Regioselectivity : Ultrasound irradiation directs substitution to the indole C3 position with >95% selectivity .

This compound’s modular reactivity makes it a versatile scaffold for pharmaceuticals and materials science.

Scientific Research Applications

Medicinal Chemistry

  • Pharmacological Potential :
    • 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile has been investigated for its anti-inflammatory and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for new drug development aimed at treating diseases such as cancer and inflammatory disorders .
  • Mechanism of Action :
    • The compound exhibits high affinity for multiple receptors, influencing various biochemical pathways. This interaction can lead to significant cellular effects, including modulation of cell signaling pathways and gene expression .

Material Science

  • Organic Semiconductors :
    • Due to its unique electronic properties, this compound is being explored for applications in organic semiconductors and photovoltaic cells . Its ability to facilitate charge transfer makes it suitable for use in electronic devices.
  • Nanotechnology Applications :
    • The compound's structural features may also allow for incorporation into nanomaterials, enhancing their properties for applications in sensors and energy storage devices .

Biological Studies

  • Biochemical Interactions :
    • Studies have highlighted the interactions of indole derivatives with biological targets such as enzymes and receptors. This compound can serve as a model for exploring these interactions further, aiding in the understanding of drug-receptor dynamics .
  • Cellular Effects :
    • Research indicates that indole derivatives can influence cellular metabolism and gene expression, making them valuable in studying cellular responses to drugs .

Data Tables

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnti-inflammatory drugsPotential for new drug development
Anticancer agentsHigh affinity for multiple receptors
Material ScienceOrganic semiconductorsSuitable for electronic devices
NanotechnologyEnhanced properties for sensors
Biological StudiesDrug-receptor interaction studiesInsights into biochemical pathways

Case Studies

  • Anticancer Activity :
    A study evaluated the anticancer properties of similar indole derivatives through the National Cancer Institute protocols, demonstrating significant growth inhibition in human tumor cell lines. This supports the potential application of this compound as an anticancer agent .
  • Material Optimization :
    Research on related compounds has shown that modifications to the indole structure can enhance electronic properties, suggesting that further studies on this compound could lead to improved materials for organic electronics .

Mechanism of Action

The mechanism of action of 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Indole and Aryl Groups

The compound’s key structural analogs differ in substituent positions and functional groups, as summarized below:

Compound Name Indole Substituent Aryl Group Key Structural Differences Reference
2-((2-Methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile 2-Methyl 4-Nitrophenyl Reference compound
2-((1H-Indol-3-yl)(3-nitrophenyl)methyl)malononitrile None 3-Nitrophenyl Nitro group at meta position; no methyl on indole
2-((1H-Indol-3-yl)(4-nitrophenyl)methyl)malononitrile None 4-Nitrophenyl No methyl on indole
2-((4-Bromo-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile 4-Bromo 4-Nitrophenyl Bromo substituent on indole
2-(Di(1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile Two indole groups 4-Nitrophenyl Bis-indole structure

Key Observations :

  • Electronic Effects: The 4-nitrophenyl group is a stronger electron-withdrawing group compared to 3-nitrophenyl, enhancing electrophilicity at the malononitrile core .

Spectroscopic Comparisons

Infrared (IR) Spectroscopy
  • Malononitrile Core: All analogs show characteristic CN stretching vibrations at 2200–2258 cm⁻¹ .
  • Indole NH Stretch: Unsubstituted indole derivatives (e.g., 2-((1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile) exhibit NH stretches near 3385 cm⁻¹, while methyl-substituted indoles (e.g., the target compound) show reduced NH absorption due to steric shielding .
  • Nitro Group: Strong asymmetric and symmetric NO₂ stretches appear at 1520–1340 cm⁻¹ across all nitro-substituted analogs .
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • The 2-methyl group on indole in the target compound causes upfield shifts (δ ~2.5 ppm) for adjacent protons compared to unsubstituted indole derivatives .
    • Aromatic protons in 4-nitrophenyl groups resonate downfield (δ 7.5–8.3 ppm) due to electron withdrawal .
  • ¹³C NMR: The malononitrile carbons appear at δ 110–120 ppm, while the nitrophenyl carbons are observed at δ 140–160 ppm .

Biological Activity

The compound 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile is a novel hybrid molecule that combines features of indole and nitrophenyl moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H14N4O2\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_2

This structure includes:

  • An indole ring system
  • A nitrophenyl group
  • A malononitrile moiety

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MIC) against various pathogens:

PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal
Proteus mirabilis0.30Bactericidal

These results indicate that the compound has potent activity against Gram-positive and Gram-negative bacteria, which is crucial for developing new antibacterial agents .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. The following table highlights its effectiveness against specific cancer types:

Cancer Cell LineIC50 (μM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)12Cell cycle arrest
A549 (lung cancer)10Inhibition of angiogenesis

The mechanism of action appears to involve the modulation of apoptotic pathways and interference with cell cycle progression, making it a candidate for further development in cancer therapy .

Other Pharmacological Properties

In addition to antimicrobial and anticancer activities, the compound exhibits other pharmacological effects:

  • Anti-inflammatory : It has been shown to reduce inflammation markers in animal models.
  • Antioxidant : The compound demonstrates significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

A notable case study involved the application of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls, highlighting its potential as a therapeutic agent in infectious diseases .

Q & A

Q. Advanced

  • Vibrational frequency scaling : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to align computed IR frequencies with experimental peaks .
  • Spin statistics in NMR : Account for symmetry-induced splitting, as seen in malononitrile derivatives with equivalent nitrile groups .
  • Solvent effects : Include polarizable continuum models (PCM) to simulate solvent shifts in NMR .

How do substituents influence the compound’s electronic and steric properties?

Q. Basic

  • Electron-withdrawing groups (e.g., 4-nitro on phenyl): Enhance electrophilicity at the malononitrile core, facilitating nucleophilic attacks .
  • Steric effects : Bulkier substituents (e.g., 5-bromo on indole) reduce reaction yields by ~2–5% due to hindered access to the active site .

Q. Advanced

  • Fluorescent probes : Derivatives like (E)-2-(2-(4-(diethylamino)styryl)-4H-chromen-4-ylidene)malononitrile are used in NIR bioimaging via turn-on H₂S detection .
  • Photocatalytic studies : TiO₂/ZnO nanoparticles degrade malononitrile-based dyes under UV light, assessed via decolourization kinetics .

What challenges arise in crystallographic studies of malononitrile derivatives?

Q. Advanced

  • Hydrogen bonding networks : Weak C–H···N/O interactions (2.5–3.0 Å) complicate packing analysis but stabilize crystal lattices .
  • Disorder in cyclohexane rings : Chair conformations require constrained refinement to model thermal motion .
  • Data collection : Low-temperature (100 K) XRD mitigates radiation damage in nitro-substituted analogs .

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